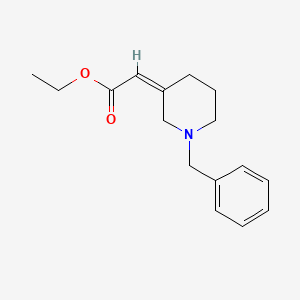

ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate

Description

Ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate is a heterocyclic compound featuring a piperidine ring substituted with a benzyl group at the N1 position and an ethyl acetate moiety conjugated via a (2Z)-configured ylidene double bond at the C3 position (Figure 1). This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

The compound’s stereoelectronic profile is influenced by the rigidity of the piperidine ring, the electron-withdrawing ester group, and the aromatic benzyl substituent. These features may enhance its ability to participate in non-covalent interactions (e.g., π-π stacking, hydrogen bonding), which are critical for molecular recognition in biological systems or crystal packing in solid-state applications .

Properties

IUPAC Name |

ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-19-16(18)11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11H,2,6,9-10,12-13H2,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZNISJDCQIXKP-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate typically involves the condensation of a piperidine derivative with an appropriate ester. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various reduced piperidine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

- Heterocyclic ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Substituents : Benzyl, naphthyl, or oxo groups.

- Double-bond configuration : Z vs. E isomers.

Table 1: Structural and Functional Comparison

Key Observations :

- Ring Size : Piperidine (6-membered) rings (e.g., target compound) exhibit greater conformational flexibility compared to pyrrolidine (5-membered) analogs (e.g., methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate) . This affects ring puckering dynamics and steric interactions .

- Functional Groups: The oxo group in Ethyl 2-(3-oxopiperazin-2-ylidene)acetate introduces hydrogen-bonding capabilities, altering solubility and reactivity compared to non-oxygenated analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

|---|---|---|---|---|---|

| This compound | 258.34 | 2.8 | 0.12 (DMSO) | 3 | 0 |

| Ethyl 2-{(2Z)-2-[(1-naphthyl)amino]ethyl}acetate | 412.45 | 3.5 | 0.08 (DMSO) | 6 | 2 |

| Ethyl 2-(3-oxopiperazin-2-ylidene)acetate | 184.19 | 0.9 | 1.2 (Water) | 5 | 1 |

Key Observations :

- Lipophilicity : The benzyl and naphthyl groups increase LogP values, suggesting enhanced membrane permeability for the target compound and its naphthyl analog .

- Solubility : The oxo-piperazine derivative exhibits higher aqueous solubility due to polar amide and oxo groups, contrasting with the hydrophobic benzyl-substituted compounds .

Biological Activity

Ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's biological activity, including its mechanisms, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring and an ester functional group. The compound can be synthesized through various methods, typically involving the condensation of a piperidine derivative with an appropriate ester under specific reaction conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise, with some studies indicating that it may inhibit tumor cell proliferation. The specific pathways affected include those related to apoptosis and cell cycle regulation.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, this compound is being studied for its potential neuroprotective effects in models of neurodegenerative diseases. This includes modulation of neurotransmitter systems and protection against oxidative stress.

The biological activity of this compound is believed to involve interactions with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission and potentially offering therapeutic benefits in cognitive disorders.

- Enzyme Modulation : It may also act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, contributing to its observed biological effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring, ester group | Antimicrobial, anticancer, neuroprotective |

| Propyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate | Similar structure with propyl substitution | Varies in potency; less studied |

| Butyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate | Similar structure with butyl substitution | Potentially less effective than ethyl derivative |

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains showed that the compound exhibited significant inhibitory effects, suggesting its potential as a new antimicrobial agent .

- Cancer Cell Proliferation Inhibition : Research focusing on human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner .

- Neuroprotective Effects : A study evaluated the compound's ability to protect neuronal cells from oxidative stress-induced damage, revealing promising results that warrant further investigation into its therapeutic applications for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.